The synthesis of N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide and its related analogs has been described in the literature. [] While specific details of the synthesis are not elaborated upon in the provided abstracts, the general approach likely involves a multi-step synthesis starting from commercially available precursors. This may include reactions such as amide coupling, heterocycle formation, and functional group transformations.
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a non-covalent inhibitor of the immunoproteasome β1i subunit. [] While the exact binding mode is not detailed in the abstracts, molecular dynamics simulations suggest that this compound interacts with key residues within the β1i subunit's active site. [] These interactions may involve hydrogen bonding, hydrophobic interactions, and pi-stacking with specific amino acid residues.
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated as a potential therapeutic agent for treating inflammatory diseases by inhibiting the immunoproteasome. [] The immunoproteasome is a multi-catalytic complex involved in the degradation of intracellular proteins, and its selective inhibition has emerged as a promising strategy for modulating immune responses in various pathologies. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7